3-(2-(Trifluoromethyl)pyrimidin-5-yl)propanoic acid
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Overview
Description
3-(2-(Trifluoromethyl)pyrimidin-5-yl)propanoic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrimidinyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(Trifluoromethyl)pyrimidin-5-yl)propanoic acid typically involves the following steps:
Coupling Reaction: The trifluoromethylated pyrimidinyl ring is then coupled with a propanoic acid derivative using coupling agents like 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. Large-scale production often requires optimization of reaction conditions to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions: 3-(2-(Trifluoromethyl)pyrimidin-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The propanoic acid moiety can be oxidized to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can be performed on the pyrimidinyl ring or the trifluoromethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents on the pyrimidinyl ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, are used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, esters, or amides.
Reduction: Alcohols or amines.
Substitution: Derivatives with different functional groups replacing the original substituents.
Scientific Research Applications
3-(2-(Trifluoromethyl)pyrimidin-5-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of trifluoromethyl groups on biological systems.
Industry: The compound can be utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
3-(2-(Trifluoromethyl)pyrimidin-5-yl)propanoic acid is similar to other trifluoromethylated compounds, such as 3-(Trifluoromethyl)benzoic acid and 2-(Trifluoromethyl)benzoyl chloride. its unique structural features, including the pyrimidinyl ring and propanoic acid moiety, distinguish it from these compounds. The presence of the pyrimidinyl ring can impart different chemical and biological properties compared to benzene-based analogs.
Comparison with Similar Compounds
3-(Trifluoromethyl)benzoic acid
2-(Trifluoromethyl)benzoyl chloride
Trifluoromethylated derivatives of other heterocyclic compounds
Properties
IUPAC Name |
3-[2-(trifluoromethyl)pyrimidin-5-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)7-12-3-5(4-13-7)1-2-6(14)15/h3-4H,1-2H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXVLHCMDOSPPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)(F)F)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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